Dimethyl 2-(4-methoxyphenyl)furan-3,4-dicarboxylate
Description
Dimethyl 2-(4-methoxyphenyl)furan-3,4-dicarboxylate is a polysubstituted furan derivative featuring a 4-methoxyphenyl group at position 2 and ester groups at positions 3 and 2. Its synthesis typically involves cycloaddition or coupling reactions, as exemplified by the Suzuki-Miyaura coupling and Diels-Alder reactions described in the literature .
Properties
IUPAC Name |
dimethyl 2-(4-methoxyphenyl)furan-3,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c1-18-10-6-4-9(5-7-10)13-12(15(17)20-3)11(8-21-13)14(16)19-2/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYDMQMBDOLEEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=CO2)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358145 | |
| Record name | dimethyl 2-(4-methoxyphenyl)furan-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82577-49-9 | |
| Record name | dimethyl 2-(4-methoxyphenyl)furan-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(4-methoxyphenyl)furan-3,4-dicarboxylate typically involves the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates. This reaction proceeds through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination . The reaction conditions often include the use of a base such as triethylamine and solvents like acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(4-methoxyphenyl)furan-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and diols.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Dimethyl 2-(4-methoxyphenyl)furan-3,4-dicarboxylate serves as a versatile building block in organic synthesis. Its furan ring and carboxylate groups allow for diverse reactivity patterns:
- Dicarboxylic Acid Derivatives : The compound can be transformed into various dicarboxylic acid derivatives through hydrolysis reactions. These derivatives are valuable in producing polyesters and other polymers that exhibit desirable mechanical properties and thermal stability .
- Vinylogous Reactions : It has been utilized in vinylogous reactions, where it acts as a pronucleophile. This application has shown promise in synthesizing enantiomerically enriched compounds, which are crucial in pharmaceuticals .
Materials Science
In materials science, this compound is investigated for its potential to form bio-based polymers:
- Bio-Derived Resins : The compound has been explored as a precursor for bio-based dimethacrylate resins. These resins can be cured into thermosets with high glass transition temperatures, making them suitable for high-performance applications such as coatings and adhesives .
- Thermosetting Polymers : Research indicates that by modifying the composition of the resin with this compound, it is possible to achieve specific thermal and mechanical properties that are advantageous in various industrial applications .
Medicinal Chemistry
The medicinal chemistry field also benefits from the applications of this compound:
- Pharmacological Studies : Compounds derived from this structure have shown potential biological activities, including anti-inflammatory and anticancer properties. The methoxy group on the phenyl ring enhances its lipophilicity, which may improve bioavailability .
- Drug Development : The ability to modify the furan ring and carboxylate groups allows for the design of new drug candidates with improved efficacy and reduced side effects. Studies on related compounds suggest that structural modifications can lead to significant changes in biological activity .
Case Study 1: Synthesis of Bio-Based Resins
A study demonstrated the synthesis of a bio-based dimethacrylate resin using this compound as a key ingredient. The resulting resin exhibited excellent thermal properties (glass transition temperature of 177–209 °C) when cured with methacrylated eugenol . This showcases the compound's potential in creating sustainable materials.
Case Study 2: Pharmacological Applications
Research highlighted the transformation of derivatives of this compound into compounds with notable anti-inflammatory activity. These findings support further investigation into its use as a precursor for novel therapeutic agents .
Mechanism of Action
The mechanism of action of dimethyl 2-(4-methoxyphenyl)furan-3,4-dicarboxylate involves its interaction with various molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dimethyl 2-(Dimethylamino)-5-(4-Methoxyphenyl)Furan-3,4-Dicarboxylate (27ga)
- Structure: Differs by a dimethylamino group at position 2.
- Synthesis : Prepared via a general procedure with 62% yield, indicating moderate efficiency .
- Key Data: NMR and HRMS confirm the structure. The electron-donating dimethylamino group may enhance solubility but reduce steric accessibility in reactions.
Dimethyl 2-Phenylfuran-3,4-Dicarboxylate (3aa)
- Structure : Lacks the 4-methoxy group, substituted with a phenyl group.
- Synthesis : Optimized yields range from 15% to 85%, depending on solvent and substrate. Polar solvents like DMSO improve yields (81%) .
Diethyl(E)-2-(2-Acetyl-3-Oxobut-1-en-1-yl)-5-(Cyclohexylimino)-2-(4-Methoxyphenyl)-2,5-Dihydrofuran-3,4-Dicarboxylate (4i)
- Structure: Features additional acetyl and cyclohexylimino groups.
- Key Insight : The diethyl ester (vs. dimethyl) may alter crystallization behavior, as evidenced by its oily consistency .
Physicochemical Properties
Molecular Weight and Solubility
- Target Compound: Molecular weight = 334.13 g/mol (C₁₇H₂₀NO₆) .
- Dimethyl Furan-3,4-Dicarboxylate : Simpler analog with MW = 184.15 g/mol (C₈H₈O₅) .
- Impact of Substituents : The 4-methoxyphenyl group increases molecular weight by ~150 g/mol, likely reducing volatility but improving lipophilicity.
Spectroscopic Data
Solid-State Behavior and Hydrogen Bonding
Reactivity and Functionalization Potential
- Amino-Substituted Furans: Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate undergoes iminophosphorane formation, highlighting the reactivity of the amino group .
- Target Compound: The dimethylamino group in 27ga could serve as a site for further alkylation or coordination chemistry .
Data Table: Key Comparative Properties
Biological Activity
Dimethyl 2-(4-methoxyphenyl)furan-3,4-dicarboxylate (DMFDC) is a compound of interest due to its diverse biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
DMFDC is characterized by its furan ring and two carboxylate groups, which contribute to its reactivity and biological activity. The methoxyphenyl group enhances its lipophilicity, potentially increasing its bioavailability.
Antimicrobial Activity
Research indicates that DMFDC exhibits significant antimicrobial properties. A study demonstrated that derivatives of similar structures showed promising antibacterial and antifungal activities against various pathogens. The presence of the methoxy group in the structure was noted to enhance these activities, suggesting that DMFDC may also possess similar properties .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Gram-Positive Activity (mm) | Gram-Negative Activity (mm) | Antifungal Activity (mm) |
|---|---|---|---|
| Compound A | 15 | 12 | 18 |
| Compound B | 20 | 10 | 15 |
| This compound | TBD | TBD | TBD |
Note: TBD = To Be Determined based on further studies.
Anti-inflammatory Effects
In vitro studies have suggested that DMFDC may exert anti-inflammatory effects. Compounds with similar structural motifs have demonstrated the ability to inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases .
The exact mechanism by which DMFDC exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interact with cellular pathways involved in inflammation and microbial resistance. The furan ring is known to participate in various chemical reactions, which could lead to the formation of reactive intermediates that affect biological systems .
Case Studies
- Antimicrobial Screening : A recent study screened multiple derivatives of DMFDC against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a notable zone of inhibition for several derivatives, suggesting a strong potential for development into antimicrobial agents .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of compounds structurally related to DMFDC. The results indicated a reduction in inflammatory markers in cell cultures treated with these compounds, supporting further investigation into DMFDC’s potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. How can the synthesis of dimethyl 2-(4-methoxyphenyl)furan-3,4-dicarboxylate be optimized for higher yields and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate starting materials (e.g., ethyl cyanoacetate and chloroacetoacetate derivatives) and reaction conditions. A stepwise approach under basic conditions (e.g., using triethylamine) with controlled stoichiometry is critical. Purification via recrystallization (e.g., ethanol/water mixtures) and monitoring by thin-layer chromatography (TLC) can reduce byproducts. Adjusting solvent polarity and reaction temperature may further enhance yield .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming substituent positions, particularly the 4-methoxyphenyl and furan moieties. Infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while elemental analysis ensures purity. For example, ¹H NMR chemical shifts near δ 3.8–4.3 ppm typically correspond to methoxy and ester methyl groups .
Q. What are common side reactions during synthesis, and how can they be mitigated?
- Methodological Answer : Common side reactions include incomplete esterification or hydrolysis of sensitive groups. Byproducts may arise from unintended cyclization or oxidation. Mitigation strategies include inert atmosphere use (N₂/Ar), precise stoichiometric control of reagents, and real-time monitoring via TLC or HPLC. Recrystallization or column chromatography can isolate the target compound .
Advanced Research Questions
Q. How does the electronic structure of the furan ring influence the compound’s reactivity?
- Methodological Answer : The electron-rich furan ring facilitates electrophilic substitutions, while the electron-withdrawing ester groups modulate reactivity. Computational methods like Density Functional Theory (DFT) can map charge distribution and predict sites for functionalization. X-ray crystallography (e.g., C–C bond length analysis) provides empirical validation of electronic effects, as seen in dihydropyridine analogs .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar dihydropyridine derivatives?
- Methodological Answer : Contradictions may arise from variations in assay conditions or substituent effects. Comparative studies using standardized in vitro assays (e.g., enzyme inhibition) and structure-activity relationship (SAR) analysis are essential. For example, modifying the 4-methoxyphenyl group’s steric bulk could alter binding affinity, requiring systematic evaluation .
Q. What experimental strategies validate the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key parameters include low R-factor values (<0.05), high data-to-parameter ratios (>15), and validation of hydrogen bonding networks. Refinement software (e.g., SHELXL) and thermal displacement analysis ensure structural accuracy. Comparative studies with NMR data confirm consistency in solution vs. solid-state structures .
Q. How can computational modeling guide the design of pharmacological studies for this compound?
- Methodological Answer : Molecular docking (e.g., using AutoDock Vina) predicts interactions with targets like ion channels or enzymes. Pharmacophore modeling identifies critical functional groups (e.g., methoxy or ester moieties) for binding. Follow-up in vitro assays (e.g., calcium channel blocking) validate predictions, leveraging structural insights from dihydropyridine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
